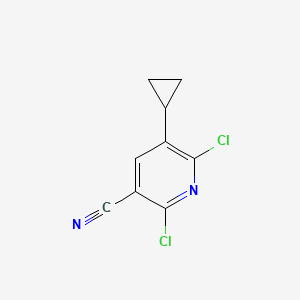

2,6-Dichloro-5-cyclopropylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-5-cyclopropylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-8-6(4-12)3-7(5-1-2-5)9(11)13-8/h3,5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWQFHOJOFFUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C(C(=C2)C#N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 5 Cyclopropylnicotinonitrile

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction of the substituted pyridine core of 2,6-dichloro-5-cyclopropylnicotinonitrile requires precise control over the placement of chloro and cyano substituents. Pyridine, being an electron-deficient heterocycle, presents unique challenges and opportunities for regioselective functionalization. wikipedia.org

Regioselective Halogenation Protocols for Nicotinonitrile Precursors

The introduction of chlorine atoms at the C-2 and C-6 positions of a pyridine ring is a key step in the synthesis of the target molecule. Direct halogenation of pyridine itself is often difficult and can lead to a mixture of products. wikipedia.org Therefore, synthetic strategies often rely on the halogenation of pre-functionalized pyridine precursors, such as nicotinonitrile derivatives.

Modern approaches to regioselective halogenation sometimes employ transition metal catalysis or novel reagent systems to achieve high selectivity. researchgate.netnih.gov For example, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective halogenation of various aromatic systems. nih.gov Additionally, methods involving Zincke imine intermediates have been developed for the 3-selective halogenation of pyridines, highlighting the ongoing innovation in this field. chemrxiv.org

| Halogenation Method | Reagent(s) | Typical Substrate | Key Features |

| Deoxychlorination | POCl₃, PCl₅ | Hydroxypyridines | Well-established, versatile method. |

| Direct C-H Halogenation | N-Halosuccinimides (NCS, NBS) | Activated Pyridines | Can be regioselective depending on directing groups. |

| Palladium-Catalyzed Halogenation | Pd(OAc)₂, NXS | Pyridines with directing groups | High regioselectivity through C-H activation. nih.gov |

| Zincke Imine Intermediate | Varies | Pyridines | Allows for 3-selective halogenation. chemrxiv.org |

Directed Nitrile Group Introduction and Transformations on the Pyridine Core

The nitrile group at the C-3 position is a defining feature of nicotinonitriles. wikipedia.org This functional group can be introduced at various stages of the synthesis. One strategy involves starting with a pre-existing nicotinonitrile and performing subsequent functionalization. Alternatively, the nitrile group can be introduced onto a functionalized pyridine ring.

Methods for the introduction of a nitrile group onto a pyridine ring include the Sandmeyer reaction, where an amino group is converted to a nitrile via a diazonium salt intermediate. Nucleophilic aromatic substitution (SNAr) reactions on activated halopyridines with cyanide salts can also be an effective method. For instance, a 2,6-dichloro-5-halopyridine could potentially react with a cyanide source to introduce the nitrile at the 3-position, although the regioselectivity would be a critical factor.

Recent advancements have focused on more direct C-H cyanation methods. researchgate.net These methods often employ transition metal catalysts or photoredox catalysis to achieve C-H functionalization, offering a more atom-economical approach.

Methodologies for Cyclopropyl (B3062369) Moiety Installation

The incorporation of the cyclopropyl group at the C-5 position is another crucial aspect of the synthesis. The high ring strain of the cyclopropane (B1198618) ring requires specific synthetic methods for its formation. wikipedia.org

Transition Metal-Catalyzed Cyclopropanation Reactions on Unsaturated Nicotinonitrile Intermediates

Transition metal-catalyzed cyclopropanation of an alkene precursor is a powerful and widely used method for forming cyclopropane rings. wikipedia.orgacs.org In the context of this compound synthesis, this would involve the creation of a 5-vinyl-2,6-dichloronicotinonitrile intermediate. This intermediate could then be subjected to cyclopropanation using a carbene or carbenoid species generated from a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper complexes. wikipedia.org

The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the cyclopropanation. wikipedia.org While this method is conceptually straightforward, the synthesis and stability of the vinylnicotinonitrile intermediate would be key considerations.

| Catalyst Type | Carbene Source | Key Features |

| Rhodium(II) carboxylates | Diazoacetates | High efficiency and stereoselectivity. wikipedia.org |

| Copper complexes | Diazoalkanes | Historically significant, cost-effective. acs.org |

| Palladium complexes | Diazomethane | Effective for electron-deficient olefins. acs.org |

Base-Promoted Annulation and Intramolecular Cyclization Approaches for Cyclopropane Ring Formation

Base-promoted intramolecular cyclization reactions provide an alternative route to the cyclopropane ring. This approach would typically involve a precursor with a suitable leaving group and an acidic proton, allowing for a 1,3-elimination reaction to form the three-membered ring. For example, a 2,6-dichloronicotinonitrile derivative bearing a 5-(2-haloethyl) substituent could potentially undergo intramolecular cyclization in the presence of a strong base to form the cyclopropyl ring.

The success of this strategy would depend on the acidity of the proton and the reactivity of the leaving group. The electron-withdrawing nature of the dichloronicotinonitrile core could potentially facilitate the deprotonation step.

Grafting of Cyclopropyl Units onto Pre-functionalized Pyridine Scaffolds

Another strategic approach involves the direct coupling of a cyclopropyl group to a pre-functionalized pyridine ring. This can be achieved through various cross-coupling reactions. For instance, a 2,6-dichloro-5-halonicotinonitrile could be coupled with a cyclopropyl organometallic reagent, such as cyclopropylboronic acid (in a Suzuki coupling) or a cyclopropyl Grignard reagent (in a Kumada or Negishi coupling). nih.gov

This "grafting" approach offers a convergent synthesis, where the complex pyridine core and the cyclopropyl group are prepared separately and then joined together in a final step. The success of these cross-coupling reactions would depend on the choice of catalyst, ligands, and reaction conditions to achieve efficient coupling without side reactions on the sensitive dichloronicotinonitrile scaffold. nih.gov

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound can be approached through both convergent and divergent strategies. A plausible and efficient pathway involves a divergent approach starting from a common intermediate, 2,6-dichloronicotinonitrile. This intermediate serves as a scaffold upon which the cyclopropyl group is installed.

Divergent Synthesis:

A common divergent route begins with the synthesis of 2,6-dichloronicotinonitrile. One documented method for this synthesis starts from N-(2,6-dichloropyridin-3-yl)acetamide. This starting material is treated with trifluoroacetic anhydride (B1165640) in the presence of pyridine to facilitate the dehydration of the acetamide (B32628) group to a nitrile, yielding 2,6-dichloronicotinonitrile.

Following the formation of 2,6-dichloronicotinonitrile, the subsequent key step is the introduction of a functional group at the 5-position to enable the coupling of the cyclopropyl ring. This can be achieved through halogenation, specifically bromination, to yield 2,6-dichloro-5-bromonicotinonitrile. While specific conditions for the bromination of 2,6-dichloronicotinonitrile at the 5-position are not extensively documented in readily available literature, similar heterocyclic systems can undergo selective halogenation under controlled conditions, for instance, using N-bromosuccinimide (NBS) with a suitable catalyst.

The final step in this divergent pathway is a cross-coupling reaction to introduce the cyclopropyl group. A Suzuki-Miyaura cross-coupling reaction is a highly effective method for this transformation. The 2,6-dichloro-5-bromonicotinonitrile intermediate can be reacted with a cyclopropylboronic acid or its ester derivatives, such as potassium cyclopropyltrifluoroborate, in the presence of a palladium catalyst and a suitable base to yield the target compound, this compound.

Convergent Synthesis:

A convergent approach would involve the synthesis of a cyclopropyl-substituted precursor that is then used to construct the dichloronicotinonitrile ring. However, this approach is generally more complex for this specific target molecule and less commonly employed.

Optimization of Reaction Parameters and Process Control

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side products and reaction times.

The choice of catalyst and ligand is paramount in the Suzuki-Miyaura cross-coupling step. Palladium catalysts are the standard for this type of reaction.

Palladium Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors. The active Pd(0) species is generated in situ.

Ligands: The selection of the phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields. For cross-coupling with aryl chlorides, which are generally less reactive than bromides, specialized ligands are often necessary. Ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) have proven effective in the coupling of aryl chlorides with cyclopropyltrifluoroborates. The choice of ligand can also influence the stability of the catalyst and prevent the formation of palladium black.

| Catalyst System | Typical Substrates | Key Advantages |

|---|---|---|

| Pd(OAc)₂ / XPhos | Aryl/Heteroaryl Chlorides + Cyclopropyltrifluoroborate | High activity for less reactive chlorides, good yields. |

| Pd(PPh₃)₄ | Aryl/Heteroaryl Bromides + Cyclopropylboronic acid | Commercially available, well-established for a range of substrates. |

The reaction conditions, including the choice of solvent, base, and temperature, significantly impact the outcome of the synthesis.

Solvent: The solvent for the Suzuki-Miyaura coupling must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a two-phase system is used). Common solvents include toluene, 1,4-dioxane, and mixtures of ethers like cyclopentyl methyl ether (CPME) with water. The presence of water can have an accelerating effect on the reaction.

Base: A base is required to activate the boronic acid derivative and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The choice of base can affect the reaction rate and the prevalence of side reactions like protodeboronation of the cyclopropylboronic acid.

Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of byproducts. The optimal temperature is typically determined empirically for each specific substrate and catalyst system, often in the range of 80-120 °C.

| Parameter | Common Choices | Influence on Reaction |

|---|---|---|

| Solvent | Toluene, 1,4-Dioxane, CPME/Water | Affects solubility, reaction rate, and catalyst stability. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Essential for transmetalation; choice can impact yield and side reactions. |

| Temperature | 80-120 °C | Controls reaction rate; optimization is needed to balance speed and selectivity. |

In the context of the described divergent synthesis of this compound, the cyclopropyl group is introduced from a pre-formed cyclopropylboronic acid derivative. Therefore, the stereochemistry of the cyclopropane ring is already established in this reagent. The Suzuki-Miyaura coupling reaction is known to proceed with retention of the configuration of the organoboron compound. Consequently, if an enantiomerically pure or diastereomerically defined substituted cyclopropylboronic acid were used, the stereochemistry would be transferred to the final product. For the synthesis of the unsubstituted cyclopropyl derivative, this aspect of stereochemical control is not a factor.

Reactivity and Mechanistic Investigations of 2,6 Dichloro 5 Cyclopropylnicotinonitrile

Reactivity of the Pyyridine Ring System

The electronic properties of the pyridine (B92270) ring in 2,6-dichloro-5-cyclopropylnicotinonitrile are dominated by the electron-withdrawing effects of the ring nitrogen and the cyano group, as well as the two chloro-substituents. This pronounced electron deficiency makes the ring highly susceptible to nucleophilic attack, while rendering it deactivated towards electrophilic substitution.

The most prominent reaction pathway for this compound is the Nucleophilic Aromatic Substitution (SNAr) at the C2 and C6 positions, where the chlorine atoms serve as excellent leaving groups. The reaction is facilitated by the strong activation provided by the ring nitrogen and the ortho/para-directing nitrile group. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. unirioja.esacsgcipr.orgyoutube.com

The regioselectivity of the substitution (attack at C2 vs. C6) is a critical aspect. For 2,6-dichloropyridines, the outcome is influenced by the nature of the substituent at the C3 position and the reaction conditions. The nitrile group at C3 strongly activates both the ortho C2 and para C6 positions. In analogous systems like methyl 2,6-dichloronicotinate, studies have shown that regioselectivity can be highly dependent on the nucleophile, base, and solvent employed. researchgate.net For this compound, the C6 position is generally considered more sterically accessible than the C2 position, which is flanked by the nitrile and cyclopropyl (B3062369) groups. However, the powerful inductive and resonance effects of the adjacent nitrile group make the C2 position highly electrophilic. researchgate.net This can lead to competitive or selective substitution depending on the specific reaction parameters.

Common nucleophiles used in SNAr reactions with this scaffold include amines, alkoxides, and thiols, leading to a diverse range of substituted pyridine derivatives.

| Nucleophile | Typical Reagents & Conditions | Potential Product(s) | Notes on Regioselectivity |

|---|---|---|---|

| Primary/Secondary Amines (e.g., R₂NH) | Amine, base (e.g., K₂CO₃, DIPEA), solvent (e.g., DMSO, NMP), heat | 2-Amino-6-chloro- or 6-Amino-2-chloro-5-cyclopropylnicotinonitrile | Highly dependent on sterics of the amine and electronic effects. Bulky amines may favor the C6 position. |

| Alkoxides (e.g., NaOR) | Sodium or potassium alkoxide in the corresponding alcohol (e.g., NaOMe/MeOH), heat | 2-Alkoxy-6-chloro- or 6-Alkoxy-2-chloro-5-cyclopropylnicotinonitrile | Often shows a preference for the more electrophilic position, which can be C2 or C6 depending on subtle electronic factors. |

| Thiols (e.g., RSH) | Thiol, strong base (e.g., NaH), polar aprotic solvent (e.g., DMF, THF) | 2-(Alkylthio)-6-chloro- or 6-(Alkylthio)-2-chloro-5-cyclopropylnicotinonitrile | Thiolates are soft nucleophiles and generally react readily in SNAr pathways. |

Direct functionalization of the C4-H bond on the pyridine core represents a modern and atom-economical synthetic strategy. C-H activation involves the cleavage of a C-H bond and its replacement with a C-metal bond, which can then be further functionalized. youtube.comyoutube.com For electron-deficient heterocycles like pyridine, transition-metal-catalyzed C-H activation is a viable, albeit challenging, approach. ethernet.edu.et

The primary challenges for C-H activation on this compound are:

Inherent Unreactivity: C-H bonds are strong and generally unreactive.

Competing Reactivity: The highly reactive C-Cl bonds are preferential sites for other transformations, such as SNAr or cross-coupling reactions.

Site Selectivity: Activating the sole C4-H bond selectively over other positions requires specific catalytic systems.

Modern methodologies often employ a directing group to guide a metal catalyst to a specific C-H bond. In this molecule, the nitrile group or the ring nitrogen could potentially serve as directing groups to facilitate metallation at the C4 position. While theoretically feasible with advanced catalytic systems (e.g., using palladium, rhodium, or ruthenium catalysts), specific literature examples of C-H activation on this particular scaffold are not prevalent. The reaction would likely require carefully optimized conditions to prevent competing reactions at the halogenated positions.

Oxidative coupling reactions involve the formation of a new bond between two nucleophilic centers, accompanied by the action of an external oxidant. unirioja.eswikipedia.org These reactions can form C-C or C-heteroatom bonds through the activation of two C-H or X-H bonds.

The application of oxidative coupling directly to the C4-H bond of the this compound ring is considered difficult due to the ring's electron-deficient nature. Oxidative C-H activation/coupling reactions typically favor electron-rich aromatic systems. uni-mainz.de However, the molecule could potentially participate in cross-coupling reactions where it acts as the halo-pyridine component. For example, well-established palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira could be employed to functionalize the C2 or C6 positions by replacing the chlorine atoms. These reactions are not oxidative couplings of C-H bonds but represent a key transformation pathway for the nicotinonitrile scaffold.

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amination, and reduction.

The hydrolysis of the nitrile group provides a direct route to amides and carboxylic acids. The reaction can be catalyzed by either acid or base and proceeds in two stages. nih.govnih.gov Initially, the nitrile is hydrated to form the corresponding amide. Under more forcing conditions, this amide intermediate is further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or the ammonium (B1175870) salt, depending on the pH). nih.gov

Acid-Catalyzed Hydrolysis: The nitrile is heated with a strong acid (e.g., H₂SO₄ or HCl). The final products are 2,6-dichloro-5-cyclopropylnicotinic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: The nitrile is heated with a strong base (e.g., NaOH). This initially forms the carboxylate salt and ammonia gas. Subsequent acidification is required to obtain the free 2,6-dichloro-5-cyclopropylnicotinic acid.

Amination of the nitrile can be achieved through various methods, such as the addition of organometallic reagents (e.g., Grignard reagents) to form an imine intermediate, which can then be hydrolyzed to a ketone or further reacted. A more direct amination involves the reductive amination of the nitrile in the presence of an amine, although this is less common than reduction to the primary amine. google.com

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amine: This is a complete reduction of the nitrile group. It is typically achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. researchgate.net Catalytic hydrogenation (e.g., using H₂ and a Raney Nickel or Palladium catalyst) is also an effective method. This transformation yields (2,6-dichloro-5-cyclopropylpyridin-3-yl)methanamine.

Partial Reduction to Aldehyde: The reduction can be stopped at the intermediate imine stage, which upon hydrolysis yields an aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C), followed by a careful aqueous workup. This would produce 2,6-dichloro-5-cyclopropylnicotinaldehyde.

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Full Hydrolysis (Acidic) | Aq. HCl or H₂SO₄, heat | 2,6-Dichloro-5-cyclopropylnicotinic acid |

| Full Hydrolysis (Basic) | 1. Aq. NaOH, heat 2. H₃O⁺ workup | 2,6-Dichloro-5-cyclopropylnicotinic acid |

| Partial Hydrolysis | Controlled conditions (e.g., H₂O₂, base) | 2,6-Dichloro-5-cyclopropylnicotinamide |

| Reduction to Amine | 1. LiAlH₄, THF 2. H₂O workup or H₂, Raney Ni | (2,6-Dichloro-5-cyclopropylpyridin-3-yl)methanamine |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C 2. H₃O⁺ workup | 2,6-Dichloro-5-cyclopropylnicotinaldehyde |

Reactivity of the Cyclopropyl Ring

The cyclopropyl group, a three-membered carbocyclic ring, is a unique functional group in organic chemistry. Its inherent ring strain, a consequence of the deviation of its bond angles from the ideal sp³ hybridization, imparts properties akin to those of a double bond. This strain is a driving force for reactions that lead to the opening of the ring, thereby relieving the steric and electronic strain.

Strain-Induced Ring-Opening Reactions and Rearrangement Processes

The high degree of ring strain in the cyclopropyl moiety of this compound makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or radical species, and often lead to the formation of more stable, acyclic products.

Hypothetical Ring-Opening Reactions:

| Reaction Type | Initiating Species | Potential Products |

| Acid-Catalyzed Opening | H⁺ | Propenyl or allyl substituted nicotinonitrile derivatives |

| Halogenation | X₂ (e.g., Br₂) | 1,3-Dihalopropyl substituted nicotinonitrile |

| Hydrogenolysis | H₂/Catalyst (e.g., Pd/C) | n-Propyl substituted nicotinonitrile |

These reactions would proceed through intermediates where the C-C bonds of the cyclopropyl ring are cleaved. The regioselectivity of the ring opening would be influenced by the electronic nature of the nicotinonitrile core and the substituents present. For instance, in an acid-catalyzed reaction, protonation of the cyclopropyl ring would lead to a carbocationic intermediate. The stability of this carbocation would dictate the final product, potentially leading to rearranged structures.

Cyclopropyl-Directed Reactivity and Neighboring Group Participation Effects

The cyclopropyl group can also act as a neighboring group, participating in reactions at adjacent centers. This phenomenon, known as anchimeric assistance, can significantly enhance reaction rates and influence the stereochemical outcome of a reaction. The electrons in the C-C bonds of the cyclopropyl ring can stabilize a developing positive charge on an adjacent carbon atom through delocalization, forming a non-classical carbocation intermediate.

In the context of this compound, if a reaction were to occur at a position benzylic to the cyclopropyl group (a hypothetical scenario as there is no such position in the parent molecule), the cyclopropyl group could participate in the departure of a leaving group, leading to a stabilized intermediate. This participation is often associated with retention of stereochemistry at the reaction center.

Synergistic Electronic and Steric Effects of Substituents on Molecular Reactivity

The reactivity of this compound is a complex interplay of the electronic and steric effects of its three distinct substituents: the two chloro groups, the cyano group, and the cyclopropyl group, all attached to the pyridine ring.

Electronic Effects:

Chloro Groups: The two chlorine atoms at the 2- and 6-positions are strongly electron-withdrawing through the inductive effect (-I) and weakly electron-donating through resonance (+R). Their primary influence is to decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution and less reactive towards electrophilic attack.

Cyano Group: The nitrile group at the 3-position is a potent electron-withdrawing group via both inductive (-I) and resonance (-R) effects. This further deactivates the ring towards electrophiles and activates it for nucleophilic attack.

Cyclopropyl Group: The cyclopropyl group at the 5-position is generally considered to be electron-donating. It can donate electron density to the aromatic ring through its unique sigma-pi conjugation, stabilizing adjacent positive charges. This donating character can partially counteract the deactivating effects of the chloro and cyano groups.

The synergistic effect of these substituents creates a complex electronic landscape on the pyridine ring. The positions ortho and para to the cyclopropyl group (positions 4 and 2/6) would be expected to have slightly higher electron density compared to the other positions, potentially directing any electrophilic attack (if it were to occur under forcing conditions) to the 4-position. Conversely, the strong electron-withdrawing nature of the chloro and cyano groups makes the ring highly deficient in electrons, favoring nucleophilic aromatic substitution, most likely at the 2- or 6-positions where the chloro groups are excellent leaving groups.

Steric Effects:

The presence of substituents on the pyridine ring also introduces steric hindrance, which can influence the approach of reagents and the stability of transition states. The cyclopropyl group and the chloro groups can sterically encumber the adjacent positions, potentially directing incoming reagents to less hindered sites. For example, a bulky nucleophile might preferentially attack the less hindered of the two chloro-substituted positions.

Summary of Substituent Effects:

| Substituent | Position | Electronic Effect | Steric Effect |

| Chloro | 2, 6 | -I, +R (net electron-withdrawing) | Moderate |

| Cyano | 3 | -I, -R (strongly electron-withdrawing) | Small |

| Cyclopropyl | 5 | Electron-donating | Moderate |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule like 2,6-dichloro-5-cyclopropylnicotinonitrile. These computational methods provide insights into its electronic structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) Applications to Molecular Geometry and Conformation

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and conformational preferences of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be used to predict bond lengths, bond angles, and dihedral angles. semanticscholar.orgkarazin.ua These calculations would identify the most stable conformation by locating the minimum on the potential energy surface. The orientation of the cyclopropyl (B3062369) group relative to the pyridine (B92270) ring is a key conformational feature that would be elucidated.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311+G(d,p)) |

| C2-Cl Bond Length (Å) | Data not available |

| C6-Cl Bond Length (Å) | Data not available |

| C5-C(cyclopropyl) Bond Length (Å) | Data not available |

| C≡N Bond Length (Å) | Data not available |

| C5-C4-N1 Angle (°) | Data not available |

| Dihedral Angle (Cl-C2-N1-C6) (°) | Data not available |

| Dihedral Angle (C4-C5-C(cyclopropyl)-C(cyclopropyl)) (°) | Data not available |

| Note: This table is illustrative. The values would be determined from actual DFT calculations which are not currently available in the literature for this specific molecule. |

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, the energy and spatial distribution of the HOMO would indicate its nucleophilic character and the likely sites for electrophilic attack. Conversely, the LUMO's energy and distribution would reveal its electrophilic character and the probable sites for nucleophilic attack. wuxibiology.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

| Note: The values in this table are placeholders and would be derived from quantum chemical calculations. |

Natural Bond Orbital (NBO) and Charge Distribution Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu For this compound, NBO analysis would describe the hybridization of atomic orbitals, the nature of chemical bonds (e.g., σ, π), and the extent of electron delocalization. wisc.eduuba.ar This method quantifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugative and resonance effects. researchgate.net Furthermore, NBO analysis, along with other methods like Mulliken population analysis, would be used to calculate the partial atomic charges on each atom. karazin.ua This charge distribution is vital for understanding the molecule's electrostatic potential and its interactions with other polar molecules. nih.govresearchgate.netnih.gov

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Reaction Coordinate Analysis

To understand how this compound participates in chemical reactions, computational methods can be used to map out the entire reaction pathway. This involves identifying and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com By performing a transition state search, the geometry and energy of the TS can be determined. A frequency calculation is then typically performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency. nih.gov The reaction coordinate, also known as the Intrinsic Reaction Coordinate (IRC), can then be calculated to connect the reactants, the transition state, and the products, providing a detailed view of the molecular transformations that occur during the reaction.

Prediction of Reaction Selectivity and Kinetic Control

Computational modeling can predict the selectivity of reactions involving this compound, such as regioselectivity and stereoselectivity. researchgate.net By calculating the activation energies for different possible reaction pathways, the kinetically favored product can be identified. researchgate.netmdpi.com The pathway with the lowest activation energy will be the fastest and is therefore expected to be the major product under kinetic control. This predictive capability is invaluable for designing new synthetic routes and understanding the outcomes of chemical reactions.

Conformational Landscape Exploration and Energetic Profiles

The conformational flexibility of this compound primarily revolves around the rotation of the cyclopropyl group relative to the plane of the nicotinonitrile ring. Computational chemistry provides powerful tools to explore this conformational landscape and determine the energetic profiles associated with such rotations.

Theoretical studies on similar cyclopropyl-aryl systems indicate that the orientation of the cyclopropyl group is governed by the interaction between its Walsh orbitals and the π-system of the aromatic ring. nih.gov This interaction is maximized when the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, a conformation often referred to as "bisected." In this arrangement, one of the C-C bonds of the cyclopropyl ring is eclipsed with the bond connecting the ring to the aromatic system. An alternative, higher-energy conformation is the "perpendicular" or "eclipsed" form, where a C-H bond of the cyclopropyl ring is eclipsed with the connecting C-C bond.

For this compound, density functional theory (DFT) calculations would typically be employed to map the potential energy surface as a function of the dihedral angle defined by a C-C bond in the cyclopropyl ring and the C-C bond of the pyridine ring. Such an analysis would likely reveal two key conformers: the low-energy bisected conformer and a higher-energy transition state corresponding to the perpendicular conformer. The energy difference between these states represents the rotational barrier. In related systems, this barrier has been estimated to be around 14 kcal/mol. cdnsciencepub.com

A hypothetical energetic profile for the rotation of the cyclopropyl group is presented below. This table illustrates the relative energies of different conformations, with the bisected conformation set as the energy minimum (0 kcal/mol).

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Bisected | 0.0 |

| 30 | Skewed | 3.5 |

| 60 | Skewed | 10.5 |

| 90 | Perpendicular (Transition State) | 14.0 |

Elucidation of Substituent Effects on Reactivity and Selectivity through Computational Methods

The reactivity and electronic properties of the nicotinonitrile core in this compound are significantly modulated by the cumulative effects of its three substituents: two chlorine atoms and a cyano group. Computational methods are instrumental in dissecting these influences.

All three substituents are characterized as electron-withdrawing groups (EWGs). The chlorine atoms exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, while also having a weaker, opposing electron-donating resonance effect (+M) via their lone pairs. nih.govlibretexts.org The cyano group is a potent EWG through both a strong inductive effect and a strong resonance-withdrawing effect (-M). libretexts.org

The combined influence of these groups leads to a significant decrease in the electron density of the pyridine ring, rendering it highly electron-deficient. uoanbar.edu.iq This deactivation has profound implications for the molecule's reactivity, particularly towards electrophilic aromatic substitution, which would be highly disfavored. lumenlearning.com Conversely, the electron-poor nature of the ring enhances its susceptibility to nucleophilic attack. uoanbar.edu.iq

Computational analyses, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM), can provide a quantitative description of these electronic effects. nih.gov NBO analysis would likely reveal significant delocalization of electron density from the pyridine ring into the π* orbitals of the cyano group and polarization of the C-Cl sigma bonds. This redistribution of electron density is a key factor governing the molecule's stability and reactivity. nih.gov

Furthermore, mapping the molecular electrostatic potential (MEP) would visualize the electron distribution, highlighting the electron-deficient (positive potential) regions on the aromatic ring and the electron-rich (negative potential) areas around the nitrogen atoms of the pyridine and nitrile groups.

The synergistic effect of the three EWGs also impacts the molecule's frontier molecular orbitals. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are lowered, which generally correlates with increased stability and reduced reactivity towards electrophiles. researchgate.net The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity and electronic transitions.

A hypothetical data table generated from DFT calculations could illustrate these substituent effects quantitatively.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Lowered energy indicates reduced nucleophilicity. |

| LUMO Energy | -2.1 eV | Lowered energy indicates increased electrophilicity. |

| HOMO-LUMO Gap | 5.4 eV | A larger gap suggests higher kinetic stability. |

| NBO Charge on C4 | +0.25 e | Positive charge indicates significant electron withdrawal from this position. |

| NBO Charge on N1 (Pyridine) | -0.45 e | Negative charge concentration on the heteroatom. |

These computational insights are crucial for understanding the intrinsic chemical behavior of this compound and for predicting its potential role in chemical reactions and material science applications, guiding further experimental work.

Applications As a Synthetic Intermediate and Derivatization Strategies

Building Block in Complex Heterocyclic Synthesis

The trifunctional nature of 2,6-dichloro-5-cyclopropylnicotinonitrile makes it a valuable precursor for the synthesis of more elaborate heterocyclic compounds. Its rigid pyridine (B92270) core can be embedded into larger structures, including fused polycyclic systems and macrocycles, by leveraging the reactivity of its substituents.

The presence of two electrophilic carbon centers (C2 and C6) and a nitrile group allows this compound to participate in annulation (ring-forming) reactions. By reacting it with bifunctional nucleophiles, new rings can be fused to the pyridine core. For example, reaction with reagents like hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolo[3,4-b]pyridine systems. Similarly, reaction with compounds containing amine and active methylene (B1212753) groups can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These strategies effectively expand the heterocyclic system, building complexity from the simple monocyclic starting material.

Site-Selective Derivatization for Molecular Diversity

The distinct reactivity of the functional groups on this compound enables a high degree of control over its derivatization, making it an ideal substrate for creating libraries of analogues for structure-activity relationship (SAR) studies.

The two chlorine atoms at the C2 and C6 positions are susceptible to modification through various reactions. The C2 position, being alpha to the ring nitrogen, is generally more activated towards nucleophilic attack and oxidative addition by a transition metal catalyst. nih.gov This inherent electronic bias allows for site-selective reactions under carefully controlled conditions. By choosing specific ligands, catalysts, or reaction conditions, chemists can often favor substitution at one position over the other. nih.govnsf.gov Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose, allowing the introduction of a wide array of carbon-based or heteroatom-based substituents.

| Reaction Type | Typical Reagents/Catalysts | Introduced Functional Group |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), boronic acid/ester, base | Aryl, heteroaryl, alkyl, vinyl |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand, amine, base | Primary, secondary, or aryl amine |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | Substituted alkyne |

| Stille Coupling | Pd catalyst, organostannane | Aryl, vinyl, alkyl |

| Nucleophilic Aromatic Substitution (SNAr) | NaOR, NaSR, HNR₂, N₃⁻ | Alkoxy (ether), alkylthio (thioether), amino, azido |

The nitrile group is a versatile synthon that can be converted into several other key functional groups. Its transformation is typically performed after the modification of the more labile chloro substituents. Hydrolysis under strong acidic or basic conditions converts the nitrile to a carboxylic acid, which can be further derivatized into esters or amides using standard condensation chemistry. Alternatively, the nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents. This amine then serves as a handle for further functionalization. researchgate.net

| Transformation | Typical Reagents | Resulting Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid (-COOH) |

| Reduction | LiAlH₄; or H₂, Raney Ni | Primary amine (-CH₂NH₂) |

| Partial Reduction (to aldehyde) | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (-CHO) |

| Addition of Grignard Reagents | RMgBr, then H₃O⁺ workup | Ketone (-C(O)R) |

| Cycloaddition | Sodium azide (B81097) (NaN₃) | Tetrazole ring |

While the chloro and nitrile groups are the primary sites for derivatization, the cyclopropyl (B3062369) ring also offers opportunities for structural modification, albeit through reactions that often require more forcing conditions. The strained three-membered ring can undergo ring-opening reactions under certain catalytic (e.g., with platinum or rhodium) or radical conditions to yield linear alkyl chains. This would fundamentally alter the molecular scaffold, transforming the compact cyclopropyl group into a more flexible propyl substituent. However, given the high reactivity of the other positions on the molecule, synthetic strategies involving the manipulation of the cyclopropyl ring are less common and are typically reserved for late-stage diversification where modification of the aromatic core is complete.

Lack of Publicly Available Research on the Applications of this compound in Novel Scaffold Design and Late-Stage Functionalization

Despite a comprehensive search of scientific databases and publicly available literature, there is a significant lack of specific research findings on the application of the chemical compound This compound as a synthetic intermediate for the design of novel chemical scaffolds and in strategies for late-stage functionalization.

While the compound is listed by various chemical suppliers, indicating its availability for research and synthesis, detailed studies outlining its derivatization and utility in the development of new molecular frameworks appear to be unpublished or not widely disseminated. The concepts of creating novel chemical scaffolds and employing late-stage functionalization are pivotal in modern medicinal chemistry for the discovery of new therapeutic agents. However, the role of this compound in these specific areas is not documented in the accessible scientific literature.

Consequently, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables on the following topics as they pertain to this compound:

Strategies for Late-Stage Functionalization and Diversification

Without specific examples of its reactivity, the chemical scaffolds that have been synthesized from it, or the methods developed for its late-stage modification, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and detail.

Further research and publication in the field of synthetic and medicinal chemistry may, in the future, shed light on the potential applications of this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 2,6-Dichloro-5-cyclopropylnicotinonitrile, offering high accuracy and sensitivity. springernature.com Instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers provide exceptional mass resolution, enabling the confident determination of molecular formulas and the detection of trace-level impurities. lcms.cz

Accurate mass measurement is critical for verifying the elemental composition of a molecule. wiley.com For this compound, with a molecular formula of C₉H₆Cl₂N₂, HRMS can measure the mass-to-charge ratio (m/z) of its molecular ion to within a few parts per million (ppm). nih.gov This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated based on the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The close agreement between the measured accurate mass and the theoretical value provides strong evidence for the assigned molecular formula. foodandnutritionjournal.org

Interactive Data Table: Theoretical vs. Expected HRMS Data

| Parameter | Value | Description |

| Molecular Formula | C₉H₆Cl₂N₂ | The elemental composition of the compound. cymitquimica.com |

| Nominal Mass | 212 g/mol | The integer mass calculated using the most abundant isotopes. |

| Monoisotopic Mass | 211.99078 Da | The exact mass calculated using the most abundant isotopes. |

| Expected Ion | [M+H]⁺ | The protonated molecular ion typically observed in ESI+ mode. |

| Theoretical m/z | 212.99806 | The theoretical mass-to-charge ratio for the [M+H]⁺ ion. |

| Typical Mass Accuracy | < 5 ppm | The acceptable error margin for modern HRMS instruments. nih.gov |

Tandem mass spectrometry (MS/MS) is employed to probe the compound's structure by analyzing its fragmentation patterns. science.gov In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. ncsu.edu The fragmentation pathway provides valuable information about the molecule's connectivity and the relative stability of its substructures. Characteristic fragments would likely arise from the cleavage of the cyclopropyl (B3062369) ring, the loss of chlorine atoms, or the elimination of hydrogen cyanide (HCN) from the nicotinonitrile core. Elucidating these pathways helps to piece together the molecular structure and confirm the identity of the compound. researchgate.net

Interactive Data Table: Plausible MS/MS Fragmentation

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 212.998 | 177.019 | 35.979 (HCl) | Loss of hydrogen chloride. |

| 212.998 | 186.019 | 26.979 (HCN) | Loss of hydrogen cyanide from the nitrile group. |

| 212.998 | 171.990 | 41.008 (C₃H₅) | Loss of the cyclopropyl radical. |

| 177.019 | 141.040 | 35.979 (HCl) | Subsequent loss of a second HCl molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of hydrogen and carbon atoms present. For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic proton on the pyridine (B92270) ring and the distinct protons of the cyclopropyl group. The ¹³C NMR spectrum would reveal signals for the nine unique carbon atoms, including those in the aromatic ring, the cyclopropyl group, and the nitrile functional group. slideshare.net

Advanced two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. slideshare.net

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, which would confirm the connectivity within the cyclopropyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms, linking the proton signals of the cyclopropyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection between the cyclopropyl group and the dichloronicotinonitrile core. sc.edu

DEPT (Distortionless Enhancement by Polarization Transfer): Helps differentiate between CH, CH₂, and CH₃ groups, which is useful for assigning the carbons of the cyclopropyl moiety. slideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons, providing insights into the molecule's conformation, such as the spatial relationship between the cyclopropyl protons and the aromatic proton. harvard.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected 2D NMR Correlations |

| Aromatic CH | 7.5 - 8.5 | 140 - 150 | HMBC to cyclopropyl carbons and nitrile carbon. NOESY to adjacent cyclopropyl protons. |

| Cyclopropyl CH | 1.5 - 2.5 | 15 - 25 | COSY to CH₂ protons. HSQC to its attached carbon. HMBC to aromatic carbons. |

| Cyclopropyl CH₂ | 0.5 - 1.5 | 5 - 15 | COSY to CH proton and other CH₂ proton. HSQC to its attached carbon. |

| Aromatic C-Cl | N/A | 145 - 155 | HMBC from aromatic proton. |

| Aromatic C-CN | N/A | 120 - 130 | HMBC from aromatic proton and cyclopropyl CH proton. |

| Nitrile C≡N | N/A | 115 - 125 | HMBC from aromatic proton. |

While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) spectroscopy probes the structure of the compound in its crystalline or amorphous solid form. nih.gov This technique is particularly valuable for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystal forms. irispublishers.comrsc.org Different polymorphs can exhibit distinct physical properties. Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can detect subtle differences in the chemical shifts of carbon atoms that arise from variations in crystal packing and intermolecular interactions in different polymorphic forms. nih.govresearchgate.net Although the existence of polymorphs for this compound is not documented, ssNMR would be the definitive method to investigate this possibility.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within the compound. These two techniques are often complementary. mpg.de The analysis of vibrational spectra allows for the confirmation of key structural features of this compound. nih.gov

FTIR Spectroscopy: Measures the absorption of infrared radiation by the molecule, causing vibrations and rotations of the chemical bonds. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light. It is highly effective for identifying non-polar bonds and symmetric vibrations.

For this compound, characteristic vibrational bands would confirm the presence of the nitrile (C≡N), chloro (C-Cl), aromatic ring, and cyclopropyl functional groups. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Bond Vibration | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Nitrile | C≡N stretch | 2220 - 2240 (strong) | 2220 - 2240 (strong) |

| Aromatic Ring | C=C stretch | 1550 - 1600 (medium) | 1550 - 1600 (strong) |

| Aromatic C-H | C-H stretch | 3000 - 3100 (weak) | 3000 - 3100 (strong) |

| Cyclopropyl C-H | C-H stretch | 2900 - 3000 (medium) | 2900 - 3000 (medium) |

| Chloroalkane | C-Cl stretch | 650 - 800 (strong) | 650 - 800 (strong) |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, thereby offering a definitive confirmation of the molecule's connectivity and solid-state conformation.

For this compound, a single crystal suitable for X-ray diffraction analysis would be grown from a concentrated solution. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The expected data from such an analysis would not only confirm the planar pyridine ring substituted with two chlorine atoms, a nitrile group, and a cyclopropyl group at the respective positions but also detail the rotational orientation of the cyclopropyl group relative to the pyridine ring. This is crucial for understanding intermolecular interactions in the solid state, such as pi-stacking or halogen bonding, which influence the material's bulk properties. While specific crystallographic data for this compound is not widely published, a typical output would resemble the following illustrative data table.

Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₆Cl₂N₂ |

| Formula Weight | 213.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.123 |

| c (Å) | 9.345 |

| β (°) | 105.34 |

| Volume (ų) | 932.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.518 |

| R-factor | 0.045 |

Note: The data presented in this table is illustrative and intended to represent typical crystallographic parameters for a molecule of this nature.

Advanced Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are indispensable for determining the purity of a compound and for separating it from any impurities, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) with Diode Array and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds. A validated reversed-phase HPLC method would be developed for this compound. In such a method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then used to elute the compound.

The purity is determined by the area percentage of the main peak in the chromatogram. A Diode Array Detector (DAD) provides ultraviolet-visible spectra for the eluting peaks, which can help in peak identification and co-elution assessment. Coupling the HPLC to a Mass Spectrometer (MS) provides mass-to-charge ratio information, confirming the molecular weight of the main peak and providing structural information on any impurities.

Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm; ESI-MS |

| Retention Time | ~6.5 min |

Note: This table represents a hypothetical HPLC method for the analysis of this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

For compounds that are thermally stable and volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. This compound, with a molecular weight of 213.06 g/mol , is amenable to GC analysis. chemicalbook.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a chemical fingerprint that can be used for definitive identification by comparison to spectral libraries.

This method is highly sensitive for detecting volatile impurities that might not be observed by HPLC. The total ion chromatogram (TIC) provides information on the number of components in the sample, and the mass spectrum of each peak allows for their identification.

Illustrative GC-MS Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| MS Detector | Electron Ionization (70 eV) |

| Mass Range | 40-400 amu |

Note: The parameters in this table are illustrative of a typical GC-MS method that could be applied to this compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,6-Dichloro-5-cyclopropylnicotinonitrile in laboratory settings?

- Methodological Answer : Follow strict PPE guidelines, including safety glasses (EN166/NIOSH-compliant) and gloves. Store in tightly sealed, dry, well-ventilated containers to prevent leakage . Avoid exposure to incompatible materials (e.g., strong oxidizers) by isolating storage areas. Use dry sand or powder for fire suppression, as water may exacerbate reactions .

Q. How can researchers verify the purity of this compound during synthesis?

- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) or GC-MS for quantitative analysis. Cross-validate purity using melting point determination and elemental analysis (C, H, N). For structural confirmation, use and NMR, referencing spectral libraries of analogs like 2,6-Dichloronicotinic acid (CAS 38496-18-3) .

Q. What synthetic routes are documented for this compound?

- Methodological Answer : Common pathways involve cyclopropanation of 5-substituted nicotinonitrile precursors via transition metal catalysis (e.g., Pd-mediated cross-coupling). Optimize yields by controlling reaction temperature (70–90°C) and using anhydrous solvents (e.g., DMF or THF) . Compare with structurally similar nitriles like 6-Chloro-3-(trifluoromethyl)picolinonitrile (CAS 401590-41-8) for mechanistic insights .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimentally, compare reaction rates with non-cyclopropyl analogs (e.g., 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile, CAS 1319804-30-2) under identical SNAr conditions. Monitor intermediates via LC-MS to identify steric/electronic bottlenecks .

Q. What strategies mitigate side reactions during functionalization of the nitrile group in this compound?

- Methodological Answer : Use protecting groups (e.g., TMS-Cl for nitrile stabilization) during halogenation or hydrolysis. Optimize pH (6.5–7.5) in aqueous reactions to prevent decomposition. For reduction to amines, employ selective catalysts (e.g., Ra-Ni) at controlled H pressures (3–5 atm) .

Q. How can researchers assess the bioactivity of this compound derivatives against enzyme targets?

- Methodological Answer : Design in vitro assays using recombinant enzymes (e.g., kinases or cytochrome P450 isoforms). Measure IC values via fluorescence polarization or calorimetry. For SAR studies, synthesize analogs with varied substituents (e.g., replacing cyclopropyl with trifluoromethyl) and correlate activity with logP and polar surface area .

Q. What computational tools are suitable for predicting the environmental fate of this compound?

- Methodological Answer : Use EPI Suite to estimate biodegradation half-lives and ECOSAR for aquatic toxicity. Validate predictions with experimental hydrolysis studies (pH 4–9, 25–50°C) and soil adsorption tests (OECD Guideline 106). Compare persistence with structurally related nitroaromatics (e.g., 4-Nitroaniline) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Methodological Answer : Cross-reference with high-purity standards (e.g., NIST databases) and replicate measurements under controlled conditions (solvent, temperature). For NMR, use deuterated DMSO-d or CDCl to minimize solvent shifts. If inconsistencies persist, validate via X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.